5-Bromo-2-methylpyridin-3-ol (CAS 91420-25-6) is a trifunctional heterocyclic compound designed for use as a versatile intermediate in multi-step organic synthesis. Its structure incorporates three key features for molecular elaboration: a 3-hydroxyl group for derivatization or hydrogen bonding, a 5-bromo substituent that serves as a reliable handle for palladium-catalyzed cross-coupling reactions, and a 2-methyl group which provides a tool for sterically and electronically tuning the final molecule. This specific arrangement of functional groups makes it a valuable scaffold, particularly in the synthesis of kinase inhibitors and other complex, biologically active agents. [REFS-1, REFS-2]
Replacing 5-Bromo-2-methylpyridin-3-ol with a close analog can lead to significant downstream process and performance issues. Substituting the 5-bromo group with a 5-chloro analog typically results in lower reactivity in key carbon-carbon bond-forming reactions, often requiring harsher conditions and specialized catalysts. [1] Using a different positional isomer or a crude mixture risks introducing impurities that are difficult to separate, compromising the reproducibility and yield of subsequent steps. Furthermore, omitting the 2-methyl group removes a critical tool used by medicinal chemists to optimize a compound's binding affinity, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies. [REFS-2, REFS-3] Therefore, for predictable process performance and effective lead optimization, the specific regioisomer and functional group combination of this compound is essential.
The carbon-bromine bond in the 5-position offers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the analogous carbon-chlorine bond. The relative reactivity of leaving groups in Suzuki reactions is well-established as I > OTf > Br >> Cl. [1] This means that couplings using 5-Bromo-2-methylpyridin-3-ol can often proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times than would be possible with a 5-chloro analog, which is a critical advantage for process efficiency and cost. [2]
| Evidence Dimension | Relative Reactivity in Oxidative Addition (Rate-Limiting Step) |
| Target Compound Data | Aryl Bromide: High reactivity |
| Comparator Or Baseline | Aryl Chloride: Very low comparative reactivity |
| Quantified Difference | Aryl chlorides are significantly less reactive and often require more forcing conditions or specialized, expensive ligands compared to aryl bromides. |
| Conditions | Standard Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions. |
This higher reactivity translates to more efficient, cost-effective, and scalable synthetic routes, reducing catalyst costs and improving throughput.
The 2-methyl group is not an arbitrary substituent; it is a critical feature for medicinal chemistry programs. Adding a methyl group, known as the "magic methyl" effect, can dramatically improve biological potency by enhancing binding to hydrophobic pockets in a target protein and favorably altering a compound's conformation. [1] In one notable example, the discovery of the anticancer drug tazemetostat, the addition of several methyl groups led to a >100,000-fold improvement in activity. [2] Procuring this specific methylated scaffold provides direct access to this proven optimization strategy, which is unavailable in the simpler 5-bromopyridin-3-ol analog.
| Evidence Dimension | Fold-Improvement in Biological Potency (IC50) |
| Target Compound Data | Methylated scaffold: Provides a handle for potency modulation. |
| Comparator Or Baseline | Non-methylated scaffold (e.g., 5-Bromopyridin-3-ol): Lacks this specific optimization pathway. |
| Quantified Difference | Addition of a methyl group can improve potency by >10-fold in 8% of cases and >100-fold in ~0.5% of cases studied. |
| Conditions | Lead optimization in various drug discovery programs. |
For buyers in drug discovery, this compound provides a scaffold with a built-in feature for enhancing potency, potentially shortening lead optimization timelines.
The 5-bromo-2-methylpyridin-3-ol core structure is explicitly cited in patent literature as a key starting material for the synthesis of advanced kinase inhibitors, including those targeting Phosphatidylinositol 3-kinase (PI3K) and Lysine-specific demethylase 1 (LSD1). [REFS-1, REFS-2] For example, in the synthesis of PI3K inhibitors, this compound is used as the foundational scaffold onto which other fragments are built. [1] Its use in these high-value, patented synthetic routes validates its utility and structural relevance for developing next-generation therapeutics.
| Evidence Dimension | Use as a Named Intermediate in Patents |
| Target Compound Data | Cited as a starting material for PI3K and LSD1 inhibitors. |
| Comparator Or Baseline | Unrelated or less functionalized building blocks. |
| Quantified Difference | N/A |
| Conditions | Multi-step synthesis of complex heterocyclic drug candidates. |
Procuring this compound allows researchers to directly leverage established and validated synthetic strategies for high-value targets, de-risking early-stage process development.
Ideal for research programs requiring systematic structure-activity relationship (SAR) studies. The compound's three distinct functionalization points—the bromo handle for coupling, the hydroxyl for derivatization, and the methyl group for steric/electronic tuning—allow for the rapid generation of diverse analog libraries to optimize target potency and selectivity. [1]
As a validated precursor in patented routes to kinase inhibitors, this compound is a reliable choice for process development and scale-up campaigns. [2] Its high reactivity in cross-coupling reactions compared to chloro-analogs facilitates more efficient and robust manufacturing processes, which is critical for advancing candidates toward clinical trials. [3]
The well-defined structure and molecular weight of 5-Bromo-2-methylpyridin-3-ol make it suitable for use in FBDD. The hydroxyl group can serve as a key interaction point with a protein target, while the bromo- and methyl- positions provide vectors for fragment evolution and linking into more potent molecules.
Irritant